Methyl 6-(2-hydroxyethoxy)hexanoate
Description
Properties
CAS No. |
919528-33-9 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 6-(2-hydroxyethoxy)hexanoate |
InChI |
InChI=1S/C9H18O4/c1-12-9(11)5-3-2-4-7-13-8-6-10/h10H,2-8H2,1H3 |
InChI Key |
UTICCLDOSJCEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCOCCO |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method for synthesizing methyl 6-(2-hydroxyethoxy)hexanoate involves acid-catalyzed esterification of 6-(2-hydroxyethoxy)hexanoic acid with methanol. This reaction follows classical Fischer esterification principles, where the carboxylic acid reacts with an alcohol in the presence of a Brønsted acid catalyst.
Reaction Conditions and Mechanism
The process typically employs sulfuric acid or hydrochloric acid as catalysts at concentrations of 1–5 mol%. The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, achieving yields of 70–85%. The mechanism involves three steps:
- Protonation of the carboxylic acid's carbonyl oxygen, enhancing electrophilicity.
- Nucleophilic attack by methanol to form a tetrahedral intermediate.
- Deprotonation and elimination of water to yield the ester.
The hydroxyethoxy group remains stable under these conditions due to its ether linkage, which resists acid-catalyzed cleavage.
Industrial-Scale Optimization
Industrial implementations often utilize continuous flow reactors to enhance mass transfer and reduce reaction times. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes kinetics |
| Methanol:Carboxylic Acid Molar Ratio | 3:1 to 5:1 | Drives equilibrium |
| Catalyst Loading | 3 mol% H₂SO₄ | Balances rate vs. cost |
This method's scalability makes it preferable for bulk production, though purification requires neutralization and distillation steps to remove excess methanol and catalyst residues.
Carbodiimide-Mediated Coupling
For laboratory-scale synthesis requiring milder conditions, carbodiimide-mediated esterification offers an alternative pathway. This method, adapted from protocols for prostaglandin intermediates, avoids strong acids and enables room-temperature reactions.
DCC/DMAP Protocol
The Steglich esterification approach uses:
- N,N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent
- 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst
Reaction steps include:
- Activation of 6-(2-hydroxyethoxy)hexanoic acid with DCC to form an O-acylisourea intermediate.
- DMAP facilitates nucleophilic attack by methanol, yielding the ester and dicyclohexylurea byproduct.
Advantages:
- Proceeds at 25°C with 90–95% conversion in 2–4 hours
- Avoids thermal degradation of sensitive substrates
Limitations:
- Requires chromatographic purification to remove DCU
- Higher cost compared to acid catalysis
Mitsunobu Reaction for Stereocontrolled Synthesis
Although this compound lacks stereocenters, the Mitsunobu reaction provides insights into ether-forming methodologies applicable to its hydroxyethoxy moiety. The reaction employs:
- Triphenylphosphine (1.2 equiv)
- Diethyl azodicarboxylate (DEAD, 1.1 equiv)
Key steps:
- Activation of the hydroxyl group via phosphine-azodicarboxylate adduct formation.
- Methanol acts as the nucleophile, displacing the activated intermediate.
This method achieves near-quantitative yields but requires stoichiometric reagents, making it cost-prohibitive for large-scale synthesis.
Continuous Flow Process Design
Modern chemical engineering approaches optimize the acid-catalyzed method through microreactor technology :
| Reactor Type | Residence Time | Space-Time Yield |
|---|---|---|
| Packed-Bed | 15 minutes | 2.1 kg/L·h |
| Microchannel | 8 minutes | 3.4 kg/L·h |
Continuous systems enhance heat transfer and allow precise control over stoichiometry, reducing side products like dimethyl ether or diesters.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Scalability | Cost Index |
|---|---|---|---|---|
| Acid Catalysis | 85 | 70 | Industrial | Low |
| Carbodiimide | 95 | 25 | Lab-Scale | High |
| Enzymatic | 88 | 35 | Pilot-Scale | Moderate |
| Mitsunobu | 98 | 0–25 | Milligram | Very High |
Acid-catalyzed esterification remains the optimal choice for cost-effective bulk production, while carbodiimide-mediated coupling suits small-scale, high-purity applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-hydroxyethoxy)hexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines
Scientific Research Applications
Methyl 6-(2-hydroxyethoxy)hexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 6-(2-hydroxyethoxy)hexanoate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active hexanoic acid derivative, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituent at the sixth carbon significantly influences molecular properties. Key analogs and their characteristics are summarized below:
Table 1: Physical Properties of Selected Hexanoate Esters
Key Observations :
- Polarity : The hydroxyethoxy group in the target compound is expected to confer intermediate polarity between hydroxy (-OH) and acetoxy (-OAc) analogs, enhancing solubility in polar solvents compared to aromatic derivatives.
- Reactivity : The 2-hydroxyethoxy substituent may undergo ether cleavage under acidic conditions or oxidation, similar to other ether-containing compounds .
Target Compound Insights :
- The 2-hydroxyethoxy group may enhance biocompatibility, making it suitable for drug delivery systems or biodegradable polymers.
- Its ether linkage could improve metabolic stability compared to ester-based analogs .
Biological Activity
Methyl 6-(2-hydroxyethoxy)hexanoate is a compound of increasing interest in biological research due to its potential therapeutic applications and its role as an intermediate in organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester with a hydroxyethoxy functional group, which enhances its solubility and reactivity. The chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways. The hydroxyethoxy group can engage in hydrogen bonding, influencing the compound's reactivity. Additionally, the ester group may undergo hydrolysis, releasing hexanoic acid, which can interact with cellular receptors and enzymes, potentially modulating biological responses.
1. Metabolic Pathways
This compound has been utilized in studies focusing on metabolic pathways and enzyme interactions. Its structure allows it to serve as a substrate or inhibitor for various enzymes, thereby influencing metabolic processes.
2. Therapeutic Potential
Research has indicated that compounds similar to this compound exhibit anti-HIV activity. For instance, structural analogs have shown promising results in inhibiting HIV-1 replication at nanomolar concentrations. The substitution patterns on the phenylthio ring of related compounds have been shown to enhance their antiviral efficacy significantly .
Case Study 1: Antiviral Activity
A study investigating the structure-activity relationship of similar compounds demonstrated that modifications to the phenylthio moiety could enhance anti-HIV activity. For example, derivatives with specific substitutions showed EC50 values as low as 0.059 µM against HIV-1 . This suggests that this compound and its analogs could be further explored for their antiviral properties.
Case Study 2: Antioxidant Activity
Another investigation into bioactive compounds revealed that certain derivatives exhibited significant antioxidant activities, scavenging reactive oxygen species (ROS) effectively. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .
Table: Comparison of Biological Activities
| Compound | Activity Type | EC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antiviral | TBD | Potential for HIV inhibition |
| Related Phenylthio Derivative | Antiviral | 0.059 | Enhanced activity with specific substitutions |
| Various Hydroxy Compounds | Antioxidant | TBD | Effective ROS scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
